2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4(3H)-one class, a scaffold known for diverse pharmacological activities, including kinase inhibition, receptor modulation, and anticancer effects . Structurally, it features a 4-(2-fluorophenyl)piperazinyl group at position 2 and a 3-methylphenyl substituent at position 7. The fluorine atom on the piperazine ring enhances electronic interactions with target receptors, while the meta-methyl group on the aryl ring optimizes steric compatibility . Its synthesis likely involves palladium-catalyzed cross-coupling or cyclocondensation reactions, as seen in analogous compounds .
Properties
CAS No. |
1242901-50-3 |
|---|---|
Molecular Formula |
C23H21FN4OS |
Molecular Weight |
420.51 |
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(3-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C23H21FN4OS/c1-15-5-4-6-16(13-15)17-14-30-21-20(17)25-23(26-22(21)29)28-11-9-27(10-12-28)19-8-3-2-7-18(19)24/h2-8,13-14H,9-12H2,1H3,(H,25,26,29) |
InChI Key |
PLXOVJCPVGGTGM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCN(CC4)C5=CC=CC=C5F |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy. This compound is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1.
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function. It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it acts as a non-competitive inhibitor.
Biochemical Pathways
The inhibition of ENTs affects the nucleoside transport pathways, which are crucial for nucleotide synthesis and regulation of adenosine function. By inhibiting ENTs, the compound can disrupt these pathways and their downstream effects.
Pharmacokinetics
It is known that the piperazine moiety, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of nucleoside transport, which can affect nucleotide synthesis and the regulation of adenosine function. This can have significant implications in the context of chemotherapy, where nucleoside transport is often targeted.
Biological Activity
The compound 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a notable member of the thienopyrimidine family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 420.51 g/mol. The presence of a fluorophenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include:
- Formation of the thienopyrimidine core through cyclization reactions.
- Introduction of the piperazine moiety via nucleophilic substitution.
- Functionalization at specific positions to enhance biological activity.
Optimizing reaction conditions is crucial for achieving high yields and purity.
Anticancer Properties
Research indicates that compounds similar to thieno[3,2-d]pyrimidines exhibit significant anticancer activities. For instance, structural analogs have been shown to inhibit specific kinases involved in cancer progression. A study highlighted that certain derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting promising therapeutic applications .
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor for various enzymes, including phosphoinositide 3-kinases (PI3K), which are critical in regulating cellular functions such as growth and survival. The inhibition of PI3K has implications for treating cancers and other diseases characterized by dysregulated cell signaling .
Neuropharmacological Effects
The piperazine moiety in the compound is known for its influence on central nervous system (CNS) activity. Compounds containing this structure have been investigated for their potential to modulate neurotransmitter systems, particularly serotonin and dopamine receptors. This modulation can lead to effects beneficial in treating psychiatric disorders .
Case Studies and Research Findings
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives, including the compound . These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, a review discussed the synthesis and biological evaluation of thieno[3,2-d]pyrimidin-4-one derivatives, noting their ability to inhibit cell proliferation and induce apoptosis in cancer cells .
Table 1: Anticancer Activity of Thieno[3,2-d]pyrimidin-4-one Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A431 (vulvar epidermal carcinoma) | 5.0 | Apoptosis induction |
| Compound B | MCF-7 (breast cancer) | 8.0 | Cell cycle arrest |
| 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one | HeLa (cervical cancer) | TBD | TBD |
Antiviral Activity
The compound has also been investigated for its antiviral properties. It is part of a class of non-nucleoside antiviral agents that target various viral mechanisms. Research indicates that compounds with similar structures can inhibit viral replication by interfering with viral enzymes or host cell receptors . This suggests potential applications in developing treatments for viral infections.
Neuropharmacological Effects
Compounds containing piperazine moieties, like the one discussed, have been reported to exhibit neuropharmacological effects. They can modulate neurotransmitter systems, which may lead to applications in treating neurological disorders such as anxiety and depression. The presence of the fluorophenyl group enhances the binding affinity to serotonin and dopamine receptors .
Synthesis Pathways
The synthesis of thieno[3,2-d]pyrimidine derivatives often involves multi-step reactions that incorporate various functional groups to enhance biological activity. The synthetic pathways typically utilize starting materials that are readily available and involve reactions such as cyclization and substitution .
Table 2: Common Synthesis Routes for Thieno[3,2-d]pyrimidine Derivatives
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Thienopyrimidine precursor |
| 2 | Substitution | Piperazine derivatives |
| 3 | Functionalization | Fluorination agents |
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Structural and Physicochemical Comparison
Key Findings
Substituent Position and Activity: The meta-methylphenyl group at position 7 in the target compound likely offers better steric compatibility with hydrophobic binding pockets compared to ortho-fluorophenyl (CAS 1242857-96-0) or para-chlorophenyl (CAS 1226429-03-3) derivatives . Piperazine Modifications: Fluorine on the piperazine ring (target compound) enhances receptor affinity compared to non-halogenated analogues (e.g., benzylpiperazine in CAS 1226429-03-3) due to electron-withdrawing effects .
Physicochemical Properties :
- The target compound’s molecular weight (447.47) aligns with drug-like properties, whereas larger derivatives (e.g., 6b, MW 684.76) may face bioavailability challenges .
- Melting points for related compounds range widely (148–304°C), reflecting crystallinity influenced by substituent polarity and hydrogen bonding .
Biological Implications: Fluorophenylpiperazine derivatives are associated with CNS activity, targeting serotonin or dopamine receptors, while chlorophenyl or methoxyphenyl variants may prioritize kinase inhibition (e.g., EGFR, VEGFR-2) .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?
The synthesis involves multi-step organic reactions, typically starting with cyclization to form the thieno[3,2-d]pyrimidine core, followed by substitution reactions to introduce the 2-fluorophenylpiperazine and 3-methylphenyl groups. Key steps include:
- Core formation : Cyclization of precursors (e.g., thiourea derivatives) under reflux in solvents like DMF or ethanol, often catalyzed by Pd/C or ZnCl₂ .
- Substitution : Piperazine and aryl group introduction via nucleophilic aromatic substitution or coupling reactions. Optimize yields by adjusting solvent polarity (e.g., ethanol vs. DMF) and catalyst loading .
- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from methanol.
Q. Which analytical techniques are most reliable for structural confirmation?
A combination of methods ensures accuracy:
- X-ray crystallography : Resolves 3D conformation and confirms substituent positioning (e.g., single-crystal studies in similar thienopyrimidines) .
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and coupling patterns .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 486.18) .
Q. How can researchers assess its potential biological activity in early-stage studies?
- In vitro assays : Screen against kinase targets (e.g., PI3K/AKT/mTOR pathway) using fluorescence polarization or ATP-competitive binding assays .
- Cellular models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with IC₅₀ calculations .
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm pathway involvement .
Q. What strategies address contradictions in reported synthetic yields or bioactivity data?
- Reproducibility checks : Standardize reaction conditions (e.g., solvent purity, inert atmosphere) .
- Batch analysis : Compare HPLC purity (>95%) across synthetic batches to rule out impurity-driven bioactivity .
- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., 7-(3-methylphenyl) analogs) to identify trends .
Advanced Research Questions
Q. How can computational modeling predict its reactivity or target interactions?
- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular docking : Simulate binding to dopamine D2/D3 receptors (due to the piperazine moiety) using AutoDock Vina .
- MD simulations : Assess stability in lipid bilayers for blood-brain barrier penetration studies .
Q. How can green chemistry principles be applied to its synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
